molecular formula C13H13ClN6 B3037572 2-[3-[2-(6-Chloro-2-pyridinyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile CAS No. 478262-32-7

2-[3-[2-(6-Chloro-2-pyridinyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile

Cat. No.: B3037572
CAS No.: 478262-32-7
M. Wt: 288.73 g/mol
InChI Key: QXIIKOKRLBOYPN-REZTVBANSA-N
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Description

“2-[3-[2-(6-Chloro-2-pyridinyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile” is a complex organic compound. It contains a pyridinyl group, which is a six-membered ring with one nitrogen atom, and a malononitrile group, which is a nitrile derivative of malonic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridinyl and malononitrile groups would likely influence its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyridinyl group might undergo reactions typical of aromatic compounds, while the malonitrile group might participate in reactions typical of nitriles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting point, boiling point, density, and solubility .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • A study by Mittelbach and Junek (1982) explored the reaction of malononitrile with dimethylformamide and phosphorus oxychloride, leading to the creation of various pyridine derivatives, including those similar to the compound (Mittelbach & Junek, 1982).

Alzheimer's Disease Diagnostics

  • Škofic et al. (2005) demonstrated the conversion of the ethylidenemalononitrile side-chain in a related compound into a substituted pyridine ring, which is used in positron emission tomography for diagnosing Alzheimer's Disease (Škofic et al., 2005).
  • Shoghi-Jadid et al. (2002) utilized a derivative of this compound, [18F]FDDNP, in PET scans to identify neurofibrillary tangles and beta-amyloid plaques in Alzheimer's Disease patients' brains (Shoghi-Jadid et al., 2002).

Antimicrobial Applications

  • A study by Behbehani et al. (2011) showed that 2-arylhdrazononitriles, structurally related to the compound, have significant antimicrobial activities against various bacteria and yeast (Behbehani et al., 2011).

Heterocyclic Synthesis

  • The work of Elmaati et al. (2003) indicated the use of similar compounds in the creation of new heterocyclic systems, highlighting the versatility of these compounds in chemical synthesis (Elmaati et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, its potential biological activity, or its physical properties .

Properties

IUPAC Name

2-[(3E)-3-[(6-chloropyridin-2-yl)hydrazinylidene]-1-(dimethylamino)propylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN6/c1-20(2)11(10(8-15)9-16)6-7-17-19-13-5-3-4-12(14)18-13/h3-5,7H,6H2,1-2H3,(H,18,19)/b17-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIIKOKRLBOYPN-REZTVBANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)CC=NNC1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)C/C=N/NC1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-[2-(6-Chloro-2-pyridinyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile
Reactant of Route 2
Reactant of Route 2
2-[3-[2-(6-Chloro-2-pyridinyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile
Reactant of Route 3
2-[3-[2-(6-Chloro-2-pyridinyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile
Reactant of Route 4
2-[3-[2-(6-Chloro-2-pyridinyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile
Reactant of Route 5
2-[3-[2-(6-Chloro-2-pyridinyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile
Reactant of Route 6
2-[3-[2-(6-Chloro-2-pyridinyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile

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